2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-4-yl group at position 3. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 3,4-dichlorophenyl group. This structure confers unique electronic and steric properties, making it relevant for biological targeting, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-11-2-1-10(7-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEIZVUOHPDUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The presence of the pyridine ring enhances the lipophilicity and bioavailability of the compound, contributing to its effectiveness as an antimicrobial agent.
1.2 Anticancer Properties
Recent investigations have revealed that triazole derivatives can also act as potential anticancer agents. Specific studies have demonstrated that compounds similar to 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of reactive oxygen species (ROS) . The compound's ability to interact with specific enzymes involved in cancer cell metabolism positions it as a candidate for further development in cancer therapeutics.
Agricultural Applications
2.1 Fungicidal Activity
The compound has shown promise as a fungicide in agricultural applications. Its structural features allow it to interfere with the metabolic processes of fungi, thereby inhibiting their growth. Studies have highlighted its effectiveness against common agricultural pathogens, making it a potential candidate for crop protection products . The dual action of antimicrobial and fungicidal properties enhances its utility in integrated pest management systems.
2.2 Plant Growth Regulation
Emerging research suggests that triazole derivatives may also play a role in regulating plant growth. Compounds like 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide have been found to modulate plant hormone levels, potentially leading to improved growth rates and stress resistance in plants . This application could be particularly beneficial in enhancing crop yields under adverse environmental conditions.
Structural Insights and Mechanistic Studies
The crystal structure analysis of similar triazole compounds reveals critical insights into their biological activity. For example, bond angles and lengths within the triazole ring can influence the compound's interaction with biological targets . Understanding these structural characteristics is essential for optimizing the efficacy of such compounds through rational drug design.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. In the context of neuroprotection, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through the binding of the compound to the alpha-synuclein protein, preventing its misfolding and aggregation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Triazole Ring
4-Amino vs. 4-Aryl/4-Alkyl Substitutions
- Compound 476484-06-7: Replaces the 4-amino group with a 4-(4-chlorophenyl) group.
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Features a 4-ethyl group, enhancing lipophilicity but eliminating the amino group’s nucleophilic character. VUAA1 is a known Orco receptor agonist, suggesting that alkyl substituents favor receptor activation, whereas amino groups may shift activity toward antagonism or alternative targets .
Pyridine Positional Isomerism
Modifications to the Acetamide Moiety
Dichlorophenyl vs. Other Aromatic Substitutions
- Compound 586985-98-0 : Replaces 3,4-dichlorophenyl with 2-chloro-5-(trifluoromethyl)phenyl. The trifluoromethyl group’s strong electron-withdrawing effect increases acidity and may enhance binding to electron-rich enzyme pockets, whereas dichloro substitution offers moderate electronegativity and improved metabolic stability .
- AM31 () : Uses a 4-nitrophenyl group, which is highly electron-withdrawing. While this enhances reactivity, it may reduce bioavailability due to increased polarity .
Non-Aromatic Substituents
- Compound 7a (): Replaces the acetamide’s aromatic group with a carboxylic acid.
Physicochemical Properties
Biological Activity
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its neuroprotective effects, antiproliferative properties, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H13Cl2N5S
- Molecular Weight : 358.25 g/mol
- CAS Number : Not specified.
The core structure is characterized by a triazole ring linked to a pyridine moiety and a dichlorophenylacetamide group, contributing to its biological activity.
1. Neuroprotective Effects
Recent studies have identified that derivatives of the triazole family exhibit significant neuroprotective properties. For instance, a closely related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate , was shown to inhibit alpha-synuclein aggregation, which is critical in the pathogenesis of Parkinson's disease (PD) . The mechanism involves preventing the fibrillization of alpha-synuclein, thereby protecting dopaminergic neurons from degeneration.
Key Findings :
- The compound demonstrated a reduction in bradykinesia in MPTP-induced models of PD.
- It reduced alpha-synuclein aggregation by up to 44% in vitro using ThT binding assays .
2. Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been widely studied. Research indicates that compounds containing the triazole ring can exhibit significant activity against various cancer cell lines. For example, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer (MCF7) | 15.0 |
| Compound B | Colon Cancer (HCT116) | 6.2 |
| Compound C | Lung Cancer (A549) | 12.5 |
These findings suggest that the presence of the triazole moiety is crucial for enhancing antiproliferative activity through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .
3. Antimicrobial Properties
Triazole derivatives are also known for their antimicrobial activities. The compound under discussion has shown potential against various microbial strains. Studies have highlighted the ability of similar triazole compounds to inhibit fungal pathogens effectively .
Case Study: Neuroprotective Agent Development
A study aimed at optimizing neuroprotective agents based on the triazole scaffold found that modifications to the pyridinyl group significantly enhanced neuroprotective efficacy. The synthesized compounds were screened for their ability to inhibit alpha-synuclein aggregation and showed varying degrees of effectiveness .
Case Study: Anticancer Activity
In another study focusing on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the triazole ring could lead to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. What are the optimized synthetic pathways for 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide?
- Methodological Answer : The synthesis involves:
Formation of the triazole-thiol intermediate : React isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux, followed by NaOH/HCl treatment to yield 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
Thioether linkage : React the thiol intermediate with 2-chloroacetonitrile in NaOH/DMF at 60–80°C for 6–8 hours to form the acetamide bond.
Critical Parameters :
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm; dichlorophenyl signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 433.02 (calculated for CHClNOS) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the triazole ring (e.g., N–N bond length ~1.31 Å) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across analogs?
- Methodological Answer : Discrepancies arise from substituent effects. For example:
| Substituent (R) | Activity (IC, μM) | Source |
|---|---|---|
| 3,4-Dichlorophenyl | 12.3 (Antimicrobial) | |
| 4-Methylphenyl | 28.7 (Antimicrobial) |
- Approach :
Systematic SAR : Replace dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
In Silico Docking : Use AutoDock Vina to model interactions with microbial enzyme targets (e.g., dihydrofolate reductase) .
Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule Analysis : LogP = 2.8 (ideal: <5), molecular weight = 433.3 g/mol (ideal: <500) .
- Modifications :
- Introduce PEGylated side chains to enhance solubility.
- Replace pyridinyl with morpholine to reduce hepatic clearance .
- In Vitro ADME : Use Caco-2 cell assays for permeability (P > 1 × 10 cm/s) .
Q. What mechanistic insights explain its anticancer activity?
- Methodological Answer :
- Target Identification : RNA-seq of treated HeLa cells shows downregulation of PI3K/AKT/mTOR pathway genes (e.g., AKT1 fold change = -3.2) .
- Apoptosis Assays : Annexin V/PI staining reveals 40% apoptosis at 50 μM (vs. 5% in controls) .
- ROS Generation : DCFH-DA assays confirm 2.5-fold increase in reactive oxygen species (ROS) at 24 hours .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?
- Methodological Answer : Variations stem from:
- Cell Line Heterogeneity : MDA-MB-231 (TNBC) shows IC = 18 μM, while MCF-7 (ER+) requires 45 μM due to estrogen receptor-mediated resistance .
- Assay Conditions : PrestoBlue (metabolic activity) vs. trypan blue (membrane integrity) yield differing viability metrics .
- Solution : Standardize protocols (e.g., 48-hour exposure, 10% FBS RPMI media) and validate with clonogenic assays .
Experimental Design Recommendations
Q. How to design a robust study evaluating antimicrobial synergy?
- Methodological Answer :
- Checkerboard Assay : Combine with ciprofloxacin in a 96-well plate (0.5–64 μg/mL gradients). Calculate FIC index:
- Synergy: FIC ≤ 0.5 (e.g., FIC = 0.3 with S. aureus) .
- Time-Kill Curves : Sample at 0, 4, 8, 24 hours; synergy is confirmed if log10 CFU reduction ≥2 vs. monotherapy .
Structural and Functional Comparisons
Q. How does this compound compare to other triazole-acetamide derivatives?
- Methodological Answer :
| Compound | Key Feature | Bioactivity |
|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, pyridinyl | Broad-spectrum antimicrobial |
| Analog A () | Thienopyrimidine core | Antiviral (IC = 9 μM) |
| Analog B () | Fluorobenzyl substituent | Antifungal (IC = 7 μM) |
- Key Insight : Dichlorophenyl enhances membrane penetration vs. hydrophilic thienopyrimidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
